Garjasmin
Overview
Description
Garjasmin is a naturally occurring iridoid compound, primarily isolated from the flowers of Gardenia jasminoides Ellis . It is known for its unique chemical structure and potential biological activities. The compound has garnered interest due to its weak cytotoxic activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Garjasmin can be synthesized through various chemical reactions involving the precursor compounds found in the bark and fruit of Rothmannia wittii. The isolation and identification of this compound involve several steps, including extraction, purification, and structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification processes to obtain high-purity this compound. The compound is typically stored in a desiccated state at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Garjasmin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized iridoid derivatives, while reduction can produce reduced iridoid compounds .
Scientific Research Applications
Garjasmin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying iridoid chemistry and reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of high-purity natural products for research and development.
Mechanism of Action
The mechanism of action of Garjasmin involves its interaction with specific molecular targets and pathways. It exhibits weak cytotoxic activity against certain cancer cell lines, suggesting that it may interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Garjasmin is unique among iridoid compounds due to its specific chemical structure and biological activities. Similar compounds include:
- 6beta-hydroxy-10-O-acetylgenipin
- 10-O-acetylmacrophyllide
- 6beta-hydroxygenipin
- Genipin
- Cerbinal
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
methyl (1S,4S,7S,11S)-4-hydroxy-2,10-dioxatricyclo[5.3.1.04,11]undeca-5,8-diene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-9(12)7-4-15-10-8-6(7)2-3-11(8,13)5-16-10/h2-4,6,8,10,13H,5H2,1H3/t6-,8-,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMOWDBOPKFBI-SSQAQTMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC2C3C1C=CC3(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]2[C@H]3[C@@H]1C=C[C@]3(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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